Elevated Molecular Weight and Lipophilicity Relative to the Parent 1‑Oxaspiro[2.4]heptane Scaffold
The target compound's molecular weight (198.26 g mol⁻¹) is 100.12 g mol⁻¹ greater than that of the parent 1‑oxaspiro[2.4]heptane scaffold (98.14 g mol⁻¹) , a consequence of the ethyl ester and gem‑dimethyl substituents. Its LogP (1.90) exceeds the parent scaffold LogP (1.33) by 0.57 log units, indicating substantially increased lipophilicity.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 198.26 g mol⁻¹ |
| Comparator Or Baseline | 1-Oxaspiro[2.4]heptane, 98.14 g mol⁻¹ |
| Quantified Difference | +100.12 g mol⁻¹ (MW); +0.57 log units (LogP) |
| Conditions | Calculated from molecular formula; LogP values computed by proprietary algorithms (Chemsrc and Leyan). |
Why This Matters
Higher lipophilicity may improve passive membrane permeability, a critical parameter in cell-based assays and early drug discovery.
